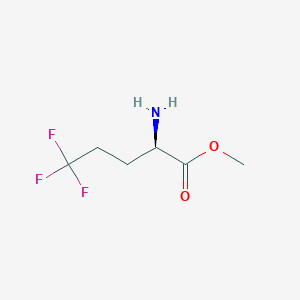
Methyl (R)-2-amino-5,5,5-trifluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-5,5,5-trifluoropentanoate is a synthetic organic compound with a unique structure that includes an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of a suitable ester with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of Methyl ®-2-amino-5,5,5-trifluoropentanoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4,4-trifluorobutanoate
- Methyl 2-amino-3,3,3-trifluoropropanoate
- Ethyl 2-amino-5,5,5-trifluoropentanoate
Uniqueness
Methyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .
Biological Activity
Methyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of three fluorine atoms on a pentanoic acid backbone, which significantly influences its physicochemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C6H8F3N O2
- Molecular Weight : Approximately 201.17 g/mol
- Structural Features :
- Central pentanoic acid skeleton
- Amino group at the second carbon
- Methyl ester at the terminal position
- Trifluoromethyl group enhancing lipophilicity and metabolic stability
The trifluoromethyl group in this compound is crucial for its biological activity as it enhances binding affinity to various receptors and enzymes compared to non-fluorinated analogs.
The mechanism of action of this compound involves interactions with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. This compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound can selectively inhibit certain enzymes involved in metabolic pathways. The enhanced binding affinity attributed to the trifluoromethyl group allows for effective interaction with these enzymes.
- Protein Folding and Stability : The compound may influence protein folding and stability, making it a candidate for drug design and development in therapeutic contexts.
- Bioisosteric Properties : this compound acts as a bioisostere for natural amino acids, potentially mimicking their functions while imparting unique properties due to fluorination .
Case Studies
- Interaction Studies : Research has demonstrated that fluorinated compounds like this compound often exhibit altered pharmacokinetics and pharmacodynamics due to their unique electronic properties. Studies have shown that this compound binds selectively to specific targets, enhancing its potential as a therapeutic agent.
- Synthesis and Application : Various synthetic methods have been developed for producing this compound. These include dynamic kinetic resolution techniques that yield high purity and selectivity. The operational convenience of these methods supports the widespread application of this compound in research settings .
Summary of Biological Activities
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |
InChI Key |
CMWYIMBSENOBCJ-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















